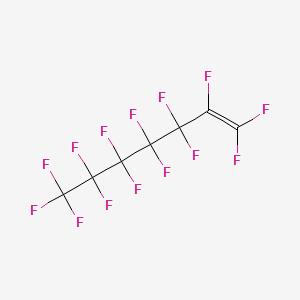

Perfluorohept-1-ene

Overview

Description

Perfluorohept-1-ene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluoro-1-heptene, is a reactive terminal F-olefin electrophile . It has a molecular weight of 350.05 . The compound is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for Perfluorohept-1-ene were not found, a related compound, perfluorohex-1-ene, has been synthesized at ultrahigh pressure . This suggests that similar methods could potentially be used for the synthesis of Perfluorohept-1-ene.Molecular Structure Analysis

The molecular structure of Perfluorohept-1-ene consists of 20 bonds in total, including 20 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis

Perfluorohept-1-ene is a liquid at room temperature . It has a flash point of 80-82°C .Scientific Research Applications

Specific Scientific Field

The application of Perfluorohept-1-ene is in the field of Energy Science , specifically in the development of Proton Exchange Membrane (PEM) fuel cells .

Summary of the Application

Perfluorohept-1-ene is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport . These monomers are similar to Nafion®, a commonly used material in PEM fuel cells .

Methods of Application or Experimental Procedures

- Sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD) .

- Acid functionalities (sulfonic, phosphonic, or carboxylic) for proton transport capacity of the resulting membrane .

- Both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion® .

- A double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer .

Three main synthetic strategies were attempted: organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) .

Results or Outcomes

Preliminary results on the plasma deposition of a polymeric film are presented. The variation of plasma conditions allowed the researchers to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure . In this condition, plasma polymerization likely occurs mainly by rupture of the π bond in the monomer molecule .

Safety And Hazards

Perfluorohept-1-ene is classified as a hazardous substance. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . The compound should be used only in a well-ventilated area and should be stored at 2-8°C .

Future Directions

While specific future directions for Perfluorohept-1-ene were not found in the retrieved sources, research on related per- and polyfluoroalkyl substances (PFASs) suggests the need for more cost-effective and sustainable technologies for their treatment, decomposition, and remediation . The role of mechanochemistry is highlighted with regard to its major potential in reductive defluorination reactions and degradation of pollutants .

properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAVUOSPHHTNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188998 | |

| Record name | Perfluorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorohept-1-ene | |

CAS RN |

355-63-5 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,7-Tetradecafluoro-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohept-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)

![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)